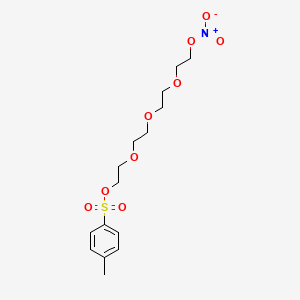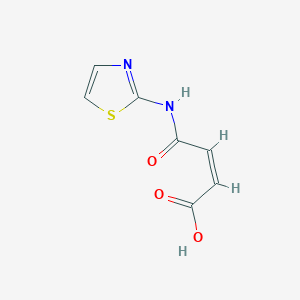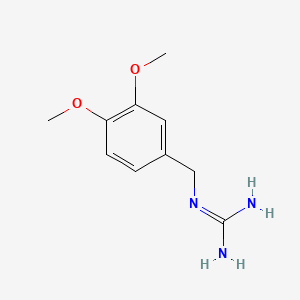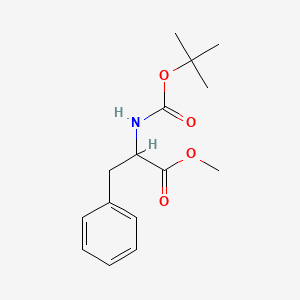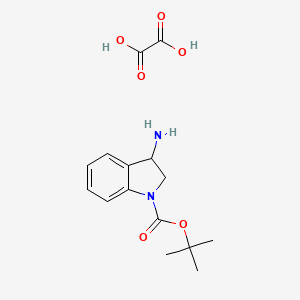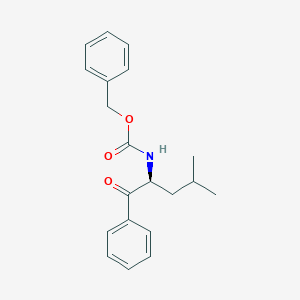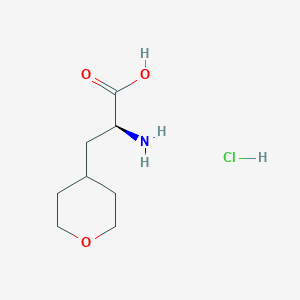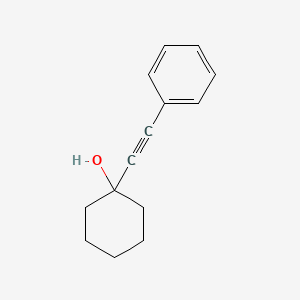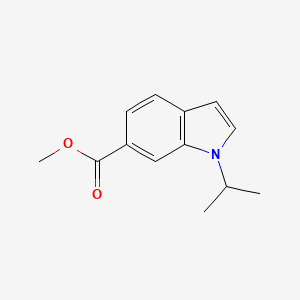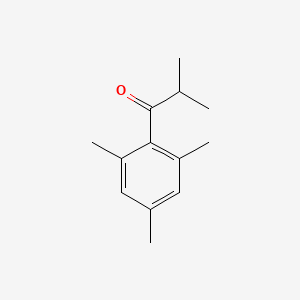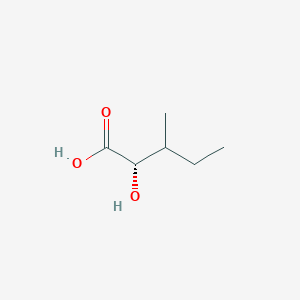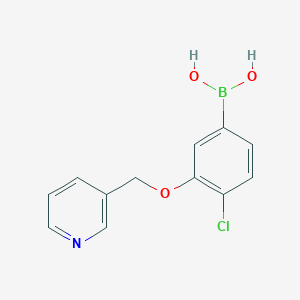
4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid
Descripción general
Descripción
4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid is a chemical compound that has gained significant attention in the field of chemistry and material science due to its unique physical and chemical properties. It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid is represented by the Inchi Code1S/C12H11BClNO3/c14-11-4-3-10 (13 (16)17)6-12 (11)18-8-9-2-1-5-15-7-9/h1-7,16-17H,8H2 . Its molecular weight is 263.49 . Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid are not detailed in the search results, boronic acids are known to be involved in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Catalytic Protodeboronation of Pinacol Boronic Esters
Specific Scientific Field
Organic Chemistry
Summary of the Application
The compound “4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid” can be used in the catalytic protodeboronation of pinacol boronic esters. This process is a valuable but not well-developed transformation in organic synthesis .
Methods of Application or Experimental Procedures
The exact methods and procedures for this application are not detailed in the source. However, the process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Results or Outcomes
The results of this application are not specified in the source. However, it is mentioned that this process allows for formal anti-Markovnikov alkene hydromethylation .
Synthesis of Phenylboronic Acid-Functionalized Organic Polymers
Specific Scientific Field
Polymer Chemistry
Summary of the Application
“4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid” can potentially be used in the one-pot synthesis of highly selective phenylboronic acid-functionalized organic polymers .
Methods of Application or Experimental Procedures
The exact methods and procedures for this application are not detailed in the source.
Results or Outcomes
The results of this application are not specified in the source.
Suzuki–Miyaura Coupling
Summary of the Application
The compound “4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid” can be used in Suzuki–Miyaura (SM) coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
Methods of Application or Experimental Procedures
The exact methods and procedures for this application are not detailed in the source. However, the process involves the use of a variety of organoboron reagents that have been developed for the process .
Results or Outcomes
The results of this application are not specified in the source. However, it is mentioned that the success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Potassium Organotrifluoroborate Salts
Summary of the Application
“4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid” can potentially be used in the synthesis of potassium organotrifluoroborate salts .
Results or Outcomes
Synthesis of Azaesters
Summary of the Application
“4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid” can potentially be used in the synthesis of azaesters .
Results or Outcomes
Solubility Studies
Specific Scientific Field
Physical Chemistry
Summary of the Application
“4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid” can potentially be used in solubility studies of phenylboronic acid and its cyclic esters in organic solvents .
Methods of Application or Experimental Procedures
The solubilities of phenylboronic acid, its pinacol ester and azaester in organic solvents have been determined experimentally by a dynamic method, in which the disappearance of turbidity was determined by measuring light intensity using a luminance probe .
Results or Outcomes
Phenylboronic acid has high solubility in ether and ketones .
Safety And Hazards
The safety information for 4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
[4-chloro-3-(pyridin-3-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO3/c14-11-4-3-10(13(16)17)6-12(11)18-8-9-2-1-5-15-7-9/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYZIBCQFDRMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCC2=CN=CC=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200221 | |
| Record name | Boronic acid, B-[4-chloro-3-(3-pyridinylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid | |
CAS RN |
2096341-73-8 | |
| Record name | Boronic acid, B-[4-chloro-3-(3-pyridinylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-chloro-3-(3-pyridinylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



